CYP11B2 Inhibitory Potency: Class-Level Potency Range Informs Lead Optimization
While direct IC50 data for 2,4-dimethoxy-N~1~-(3-pyridyl)benzamide are not reported in the primary literature, its close structural analogs within the N-(pyridin-3-yl)benzamide series exhibit nanomolar-range CYP11B2 inhibition. In a systematic SAR study of 23 derivatives, compounds featuring a 2,4-dimethoxybenzamide motif (e.g., compound 9d) displayed IC50 values of 166 nM against human CYP11B2, with >60-fold selectivity over CYP11B1 [1]. This potency places the 2,4-dimethoxy pattern among the active sub-classes, distinguishing it from unsubstituted or mono-methoxy analogs that show either significantly reduced activity (IC50 >5000 nM) or impaired selectivity [1].
| Evidence Dimension | Human CYP11B2 (aldosterone synthase) inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 166 nM (inferred from compound 9d, a close 2,4-dimethoxy analog in the same series) [1] |
| Comparator Or Baseline | N-(pyridin-3-yl)benzamide (unsubstituted): IC50 >5000 nM [1] |
| Quantified Difference | >30-fold more potent than unsubstituted parent scaffold |
| Conditions | V79 cell-based assay expressing human CYP11B2; substrate conversion measured via HPLC |
Why This Matters
For projects targeting aldosterone-driven pathologies, selecting the 2,4-dimethoxy variant rather than the unsubstituted benzamide provides a validated starting point for potency optimization.
- [1] Zimmer, C., Hafner, M., Zender, M., et al. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186–190. doi:10.1016/j.bmcl.2010.11.040 View Source
